Indium In-111 Pentetreotide

Description

Contextualization within Somatostatin (B550006) Receptor Ligand Radiopharmaceutical Development

The development of Indium In-111 Pentetreotide (B1679299) is rooted in the broader strategy of targeting somatostatin receptors (SSTRs) for cancer diagnosis and therapy. SSTRs are a family of five G-protein coupled receptors (SSTR1-SSTR5) that are widely expressed in the body. mdpi.comrichtlijnendatabase.nl A pivotal discovery for nuclear oncology was the finding that many tumors, especially those of neuroendocrine origin, express a high density of these receptors on their cell surfaces compared to normal tissues. mdpi.commdpi.com This overexpression provides a distinct molecular target for radiopharmaceuticals. nih.govmdpi.com

Radiolabeled somatostatin analogues (SSAs) were developed to exploit this characteristic. mdpi.com These agents consist of a synthetic peptide that mimics somatostatin, linked to a radionuclide. nih.gov The peptide component acts as a vector, guiding the radionuclide to tumor cells expressing SSTRs. nih.gov The radionuclide's specific decay characteristics determine its use for either diagnostic imaging or targeted radionuclide therapy, an approach known as theranostics. nih.govsnmjournals.org

Indium In-111 Pentetreotide emerged as a foundational diagnostic agent within this framework. viamedica.pl Its success in imaging SSTR-positive tumors validated the receptor-targeting concept and paved the way for the development of a wide array of subsequent radiopharmaceuticals. mdpi.comnukleertipseminerleri.org Research efforts have continued to focus on creating new ligands with improved characteristics, such as higher binding affinity for SSTRs, a broader affinity profile across different receptor subtypes, or the use of different radionuclides like Gallium-68 for Positron Emission Tomography (PET) which offers improved sensitivity. nih.govviamedica.pl

Historical Evolution of Somatostatin Analogues in Nuclear Medicine Research

The journey toward modern SSTR-targeted radiopharmaceuticals began with the discovery of the natural peptide hormone somatostatin in 1973. mdpi.comresearchgate.net While somatostatin showed potential for managing hormone-secreting tumors, its clinical utility was severely limited by its extremely short biological half-life of only a few minutes. mdpi.comresearchgate.net This prompted the synthesis of more stable synthetic analogues. A major breakthrough occurred in the early 1980s with the development of octreotide (B344500), a synthetic octapeptide analogue with a significantly longer duration of action. snmjournals.orgresearchgate.net

The potential to use these stable analogues for in-vivo imaging was quickly recognized. Initial research involved radiolabeling octreotide with iodine isotopes such as ¹²³I. snmjournals.orgsnmjournals.org However, a pivotal advancement came with the successful labeling of a somatostatin analogue with Indium-111 (¹¹¹In). snmjournals.org This led to the development of [¹¹¹In-DTPA-d-Phe¹]-octreotide, now known as this compound. viamedica.plradiopaedia.org

The introduction of this compound (commercial name: OctreoScan) revolutionized the management of neuroendocrine tumors. viamedica.plsnmjournals.org It became the standard for somatostatin receptor scintigraphy (SRS) for many years, providing a non-invasive method to visualize SSTR-positive tumors throughout the body. openmedscience.comviamedica.pl The success of this agent spurred further innovation, leading to the development of analogues labeled with other radionuclides, including Technetium-99m for SPECT imaging and, more recently, positron-emitting radionuclides like Gallium-68 (e.g., ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC) for the higher-resolution PET imaging modality. mdpi.comviamedica.plwikipedia.org

Fundamental Radiochemical Composition and Structure-Activity Relationships of Pentetreotide

This compound is a complex molecule comprising three key components: the radionuclide, a chelator, and a peptide analogue. nih.govnih.gov

Radionuclide (Indium-111) : ¹¹¹In is a gamma-emitting radioisotope with physical properties well-suited for diagnostic imaging. openmedscience.comtaylorandfrancis.com It decays via electron capture and has a physical half-life of 2.8 days, which allows for imaging at multiple time points after administration, such as 24 and 48 hours. wikipedia.orgopenmedscience.com It emits gamma photons at two principal energies, 172 and 245 keV, which are readily detectable by standard gamma cameras. taylorandfrancis.comnih.gov

Chelator (Pentetreotide/DTPA) : The peptide, octreotide, is conjugated to a chelating agent, diethylenetriaminepentaacetic acid (DTPA). nih.govfda.gov This DTPA-octreotide conjugate is called pentetreotide. radiopaedia.orgcuriumpharma.com The role of the acyclic DTPA chelator is to form a highly stable complex with the Indium-111 metallic radionuclide, preventing its release in vivo. researchgate.netnih.gov The chelation process occurs under mild, room-temperature conditions. researchgate.net

Peptide (Octreotide Analogue) : The biologically active component is octreotide, a synthetic eight-amino-acid analogue of somatostatin. openmedscience.comresearchgate.net It provides the targeting specificity of the entire radiopharmaceutical. fda.gov

Table 1: Radiochemical Components of this compound

| Component | Chemical Identity/Type | Function |

|---|---|---|

| Radionuclide | Indium-111 (¹¹¹In) | Emits gamma radiation for scintigraphic imaging. taylorandfrancis.com |

| Chelator | Diethylenetriaminepentaacetic acid (DTPA) | Securely binds the ¹¹¹In radiometal to the peptide. nih.govresearchgate.net |

| Peptide | Pentetreotide (DTPA-conjugated octreotide) | Binds with high affinity to somatostatin receptors on tumor cells. openmedscience.comrichtlijnendatabase.nl |

The structure-activity relationship of this compound is primarily dictated by the octreotide portion of the molecule. The modifications, including the addition of the DTPA chelator and the attached ¹¹¹In, are designed to have minimal impact on the peptide's ability to bind to its target receptors. The pentetreotide moiety binds with high affinity to SSTR subtype 2 (SST2) and with lower affinity to subtypes 3 (SST3) and 5 (SST5). richtlijnendatabase.nlemory.edu It has no significant affinity for SSTR1 and SSTR4. emory.edusnmjournals.org

This binding profile is clinically significant because SST2 is the receptor subtype most prominently expressed in the majority of neuroendocrine tumors. nih.govrichtlijnendatabase.nl Upon binding to the receptor, the entire radiopharmaceutical-receptor complex is internalized by the cell. nih.govnih.gov This process leads to an accumulation of radioactivity within the tumor cells, allowing them to be visualized against the background of normal tissue. openmedscience.comfda.gov The high correlation between the uptake of ¹¹¹In-pentetreotide and the expression of the SST2 gene in tumors underscores the crucial role of this specific receptor interaction. nih.gov

Table 2: Binding Affinity of Pentetreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity | Significance |

|---|---|---|

| SST1 | Very Low / Negligible | Not a primary target for this agent. emory.edusnmjournals.org |

| SST2 | High | Primary target; highly expressed on most neuroendocrine tumors. richtlijnendatabase.nlemory.edu |

| SST3 | Lower | Contributes to binding, but to a lesser extent than SST2. richtlijnendatabase.nlemory.edu |

| SST4 | Very Low / Negligible | Not a primary target for this agent. snmjournals.org |

| SST5 | Lower | Contributes to binding, but to a lesser extent than SST2. richtlijnendatabase.nlemory.edu |

Structure

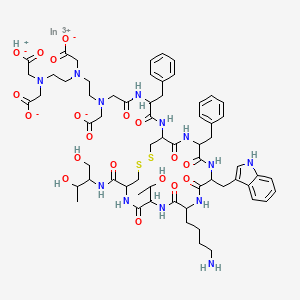

2D Structure

Properties

CAS No. |

159201-00-0 |

|---|---|

Molecular Formula |

C63H84InN13O19S2 |

Molecular Weight |

1506.4 g/mol |

IUPAC Name |

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |

InChI |

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |

InChI Key |

ONJXCGCIKIYAPL-UHFFFAOYSA-K |

SMILES |

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |

Canonical SMILES |

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |

Origin of Product |

United States |

Radiochemistry and Production Methodologies of Indium In 111 Pentetreotide

Indium-111 Radionuclide Generation and Decay Characteristics

The production and inherent decay properties of Indium-111 are fundamental to its application in radiopharmaceuticals.

Cyclotron Production Pathways of Indium-111 Chloride

Indium-111 (¹¹¹In) is a cyclotron-produced radionuclide. nih.goviaea.org The most common production routes involve the bombardment of cadmium or silver targets with charged particles. uni-marburg.descispace.com

One prevalent method is the proton bombardment of an enriched Cadmium-112 (¹¹²Cd) target. mdpi.com This nuclear reaction, denoted as ¹¹²Cd(p,2n)¹¹¹In, yields Indium-111. mdpi.com Another established pathway is the irradiation of cadmium targets with deuterons. uni-marburg.de Additionally, the bombardment of a silver target with alpha particles can also produce Indium-111. uni-marburg.de While the yield from the silver target reaction is lower, it has the advantage of excluding the undesirable 114mIn impurity. uni-marburg.de

Following irradiation, the Indium-111 is chemically separated and purified to produce Indium-111 chloride (¹¹¹InCl₃), the precursor for radiolabeling. nih.govnih.gov This process often involves dissolving the irradiated target and using ion exchange chromatography to isolate the ¹¹¹In from the target material and other impurities. nih.govscispace.com For instance, after dissolving the cadmium target in hydrobromic acid, the solution can be passed through a cation exchange resin. The resin is then washed to remove impurities like cadmium and copper, and the Indium-111 is subsequently eluted with hydrochloric acid to form ¹¹¹InCl₃. nih.gov

Table 1: Cyclotron Production Pathways for Indium-111

| Target Material | Projectile | Nuclear Reaction | Key Characteristics |

|---|---|---|---|

| Enriched Cadmium-112 | Proton | ¹¹²Cd(p,2n)¹¹¹In | Commonly used method. mdpi.com |

| Cadmium | Deuteron | Not specified | A major route of production. uni-marburg.de |

Nuclear Decay Scheme and Photon/Auger Electron Emissions Relevant to Radiopharmaceutical Function

Indium-111 decays via electron capture with a physical half-life of approximately 2.8 days (67.2 hours). gla.ac.ukcuriumpharma.comopenmedscience.com This decay process results in the emission of gamma photons that are suitable for scintigraphic imaging. gla.ac.uk

The principal photon emissions of Indium-111 have energies of 171.3 keV and 245.4 keV, with abundances of 90.7% and 94.1%, respectively. gla.ac.ukcuriumpharma.com These gamma rays are readily detected by gamma cameras, allowing for the visualization of the radiopharmaceutical's distribution in the body. openmedscience.com

In addition to gamma photons, the decay of Indium-111 also results in the emission of Auger and conversion electrons. gla.ac.ukitn.pt While these low-energy electrons have a very short range in tissue and are not used for external imaging, their high linear energy transfer (LET) can induce significant localized cellular damage if the radionuclide is internalized within a cell. itn.ptnih.govopenmedscience.com This characteristic makes Indium-111 a subject of interest for targeted radionuclide therapy research. itn.ptopenmedscience.com The decay process also produces X-rays with an energy of approximately 23 keV. gla.ac.uk

Table 2: Key Decay Characteristics of Indium-111

| Property | Value |

|---|---|

| Half-life | ~2.8 days (67.2 hours) gla.ac.ukcuriumpharma.comopenmedscience.com |

| Decay Mode | Electron Capture gla.ac.uk |

| Principal Gamma Photon Energies (Abundance) | 171.3 keV (90.7%), 245.4 keV (94.1%) gla.ac.ukcuriumpharma.com |

Pentetreotide (B1679299) Peptide Synthesis and Chelation Chemistry

The effectiveness of Indium In-111 pentetreotide as a targeted radiopharmaceutical relies on the specific binding of the pentetreotide moiety to its biological target and the stable chelation of the Indium-111 radionuclide.

Chemical Structure of the Octreotide (B344500) Analog and its Diethylenetriaminepentaacetic Acid (DTPA) Conjugate

Pentetreotide is a synthetic octapeptide analog of the human hormone somatostatin (B550006). unm.edudrugfuture.com It is specifically a derivative of octreotide, where the chelating agent diethylenetriaminepentaacetic acid (DTPA) is conjugated to the N-terminus of the D-phenylalanine residue. unm.edudrugfuture.comresearchgate.net This conjugation creates a bifunctional molecule: the octreotide portion retains its ability to bind to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed on many neuroendocrine tumor cells, while the DTPA moiety serves as a stable chelator for the Indium-111 radionuclide. researchgate.netcarcinoid.orgnih.govresearchgate.net

The chemical name for pentetreotide is [N-(diethylenetriamine-N,N,N',N''-tetraacetic acid-N''-acetyl)-D-phenylalanyl-L-hemicystyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-hemicystyl-L-threoninol cyclic (2→7) disulfide]. unm.edu The synthesis of the pentetreotide peptide is typically achieved through solid-phase peptide synthesis (SPPS). drugfuture.comnih.gov This method involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the final peptide. nih.gov

Mechanism of Indium-111 Complexation with the DTPA Chelator

The DTPA portion of the pentetreotide molecule is a powerful chelating agent that forms a highly stable complex with the Indium-111 cation (In³⁺). researchgate.netresearchgate.net The radiolabeling process involves the reaction of Indium-111 chloride with the DTPA-conjugated peptide in a suitable buffer, typically at a pH between 3.8 and 4.3. unm.edu The DTPA molecule encapsulates the indium ion through its multiple carboxylic acid and amine groups, forming a coordination complex. acs.org

This chelation is crucial for preventing the release of the radionuclide in vivo, which could lead to non-specific uptake in other tissues and a poor-quality image. The high stability of the In-DTPA complex ensures that the Indium-111 remains attached to the pentetreotide as it circulates in the body and binds to the target somatostatin receptors. nih.govrsc.org Studies have shown that the [¹¹¹In]In-DTPA complex is very stable. researchgate.net

Radiolabeling Protocols and Quality Control in Research Settings

The preparation of this compound for clinical or research use requires strict adherence to radiolabeling protocols and rigorous quality control to ensure the final product's purity and integrity.

Radiolabeling is typically performed using a kit formulation. unm.edufda.gov These kits contain a lyophilized mixture of pentetreotide, a weak chelator or buffer components like gentisic acid, trisodium (B8492382) citrate, and citric acid, and a stabilizer such as inositol. unm.edufda.gov The radiolabeling is initiated by adding a sterile solution of Indium-111 chloride to the reaction vial. unm.edufda.gov The mixture is then incubated at room temperature for a specified period, during which the Indium-111 is chelated by the DTPA moiety of the pentetreotide. rsc.org

Following the labeling procedure, quality control tests are performed to determine the radiochemical purity (RCP) of the final product. carcinoid.orgsnmjournals.org The RCP is a measure of the percentage of the total radioactivity that is bound to the pentetreotide molecule. A minimum RCP of 90% is generally required for clinical use. carcinoid.orgsnmjournals.org

Several chromatographic methods can be used to assess RCP, including instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC). snmjournals.orgiaea.org These methods separate the desired this compound from potential impurities such as free (unbound) Indium-111 and hydrolyzed Indium-111 species. snmjournals.org For example, an ITLC system might use a stationary phase like ITLC-SA paper and a mobile phase of 0.9% NaCl with 0.05 M DTPA to separate the labeled peptide from free ¹¹¹InCl₃. snmjournals.org The final radiopharmaceutical should be used within a specified time frame, typically around 6 hours, after preparation. carcinoid.org

Table 3: Common Compound Names

| Compound Name | Abbreviation/Other Names |

|---|---|

| This compound | ¹¹¹In-pentetreotide, OctreoScan |

| Indium-111 | ¹¹¹In |

| Pentetreotide | [DTPA-D-Phe1]-octreotide, DTPA-SMS |

| Octreotide | |

| Diethylenetriaminepentaacetic Acid | DTPA |

| Indium-111 Chloride | ¹¹¹InCl₃ |

Optimization of Radiolabeling Efficiency and Radiochemical Purity

The process of attaching the radioactive Indium-111 to the pentetreotide molecule is known as radiolabeling. Achieving high radiolabeling efficiency and ensuring the radiochemical purity of the final product are paramount. The United States Pharmacopeia (USP) and other regulatory bodies mandate a radiochemical purity of not less than 90% for this compound injections. snmjournals.orguspbpep.comcarcinoid.orgsnmjournals.org

Several factors can influence the efficiency of the radiolabeling process and the purity of the resulting this compound. These include the pH of the reaction mixture, the temperature and duration of the reaction, and the presence of metallic contaminants. researchgate.net

Key Parameters for Optimal Radiolabeling:

pH: The optimal pH for the labeling of DOTA-peptides like pentetreotide with Indium-111 is between 4.0 and 4.5. researchgate.net A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which can interfere with the labeling process. researchgate.net The final pH of the this compound injection is typically between 3.8 and 4.3. uspbpep.comfda.govnih.gov

Temperature and Time: The complexation of Indium-111 with DOTA-peptides is significantly more efficient at elevated temperatures. researchgate.net Studies have shown that labeling with Indium-111 is typically complete after 30 minutes at 100°C. researchgate.net

Contaminants: The presence of metallic impurities can impede the radiolabeling process. For instance, Cadmium (Cd2+), which can be present as a target material or a decay product of Indium-111, is a strong competitor for incorporation into the DOTA chelator. researchgate.net

Quality Control and Purity Assessment:

Various analytical techniques are employed to assess the radiochemical purity of this compound. The standard method often involves Sep-Pak cartridges, though this can be time-consuming and involve radiation exposure. snmjournals.org Alternative methods using instant thin-layer chromatography (ITLC) have been developed. snmjournals.org For example, the ITLC-SA method has shown perfect agreement (100%) with the Sep-Pak method in determining if the radiochemical purity is above the acceptable 90% level. snmjournals.org In contrast, the ITLC-SG method showed only 83% agreement. snmjournals.org

The following table summarizes the comparison of two alternative ITLC methods with the standard Sep-Pak method for testing the radiochemical purity of this compound.

| Method | Test-Retest Variability | Agreement with Sep-Pak Method |

| ITLC-SA | 0.84 | 100% |

| ITLC-SG | 2.95 | 83% |

Data sourced from a study comparing alternative methods for testing radiochemical purity. snmjournals.org

Stability Assessments of this compound in Vitro

The stability of the radiolabeled compound is crucial for its clinical utility. In vitro stability studies are conducted to ensure that the Indium-111 remains securely attached to the pentetreotide molecule under physiological conditions. The prepared this compound should be used within six hours of preparation. snmjournals.orgcarcinoid.orgsnmjournals.orgfda.gov

Studies have shown that radiolabeled somatostatin analogues can maintain a radiochemical purity of over 90% for extended periods when stored appropriately. researchgate.net For instance, (radio-)iodinated somatostatin analogues have been preserved with greater than 90% radiochemical purity for one month after purification. researchgate.net

The stability of the radiopharmaceutical can be assessed in various media, including human serum. iaea.org High-performance liquid chromatography (HPLC) and electrophoresis are common methods used to analyze the stability of the radiolabeled peptide in biological fluids. iaea.org These studies help to confirm that the compound remains intact and does not undergo significant degradation or release of the radionuclide before it can reach its target receptors in the body.

Molecular and Cellular Mechanisms of Target Interaction

Somatostatin (B550006) Receptor Subtype Binding Profiles and Selectivity

The biological activity of Indium In-111 pentetreotide (B1679299) is dictated by the binding characteristics of its peptide component, pentetreotide, to the five main subtypes of human somatostatin receptors (SSTR1-SSTR5). nucmed-guide.appmdpi.com

Pentetreotide demonstrates a high affinity for somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). openmedscience.comnucmed-guide.appauntminnie.comperlamar.ie Its affinity for SSTR3 is notably lower, and it shows low to negligible affinity for SSTR1 and SSTR4. nucmed-guide.appbioscientifica.com The overexpression of SSTR2 on many neuroendocrine tumors is a key reason for the clinical utility of this radiopharmaceutical. ontosight.aiauntminnie.com While SSTR2 is the primary target, the interaction with SSTR5 also contributes to its binding profile. nucmed-guide.app Some research indicates that another somatostatin analogue, DOTA-NOC, exhibits high affinity for SSTR2, SSTR3, and SSTR5. iiarjournals.orgmyesr.org

Quantitative studies, measuring the half-maximal inhibitory concentration (IC50), have been conducted to determine the binding affinities of pentetreotide and related analogues to SSTR subtypes. The IC50 value represents the concentration of a ligand required to displace 50% of a specific radioligand, with lower values indicating higher binding affinity. semnim.esnih.gov

For In-111 pentetreotide (also referred to as In-DTPA-octreotide), the IC50 value for SSTR2 has been reported to be 22 nM. bioscientifica.com In comparison, its affinity for SSTR3 and SSTR5 is significantly lower, with IC50 values of 182 nM and 237 nM, respectively. bioscientifica.com These quantitative data underscore the selectivity of pentetreotide for the SSTR2 subtype.

Table 1: IC50 Values (nM) of Pentetreotide and Related Analogs for Human Somatostatin Receptor Subtypes

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

|---|---|---|---|---|---|

| Octreotide (B344500) | >10000 | 2.0 | 187 | >1000 | 22 |

| In-DTPA-octreotide (In-111 pentetreotide) | >10000 | 22 | 182 | >1000 | 237 |

Data sourced from Reubi et al. (2000) as cited in Endocrine-Related Cancer. bioscientifica.com

Cellular Internalization and Intracellular Trafficking

Following the binding of Indium In-111 pentetreotide to somatostatin receptors on the cell surface, the entire receptor-ligand complex is internalized into the cell. nih.govcancer.govradiopaedia.org This process is crucial for the retention of the radiotracer within the target cell, enabling imaging and potential therapeutic effects.

The primary mechanism for the internalization of the SSTR-pentetreotide complex is receptor-mediated endocytosis. nih.govtandfonline.com This process involves the invagination of the cell membrane to form vesicles that enclose the bound radioconjugate and transport it into the cell's interior. Studies using confocal microscopy have shown that the internalized radiotracer colocalizes with transferrin in endosomes, a marker for the endocytic pathway. nih.gov While receptor-mediated endocytosis is the main route, fluid-phase endocytosis may also contribute to the uptake of radiolabeled somatostatin analogues. nih.gov

Once inside the cell, the radiolabeled complex undergoes intracellular trafficking. auntminnie.com Initially located in endosomes, the complex is then transported to lysosomes. auntminnie.comnih.gov Within the lysosomes, the peptide portion of the radioconjugate is degraded, but the resulting radiolabeled metabolite, 111In-DTPA-D-Phe, is trapped within the lysosomes as it cannot pass through the lysosomal membrane. auntminnie.com

Subsequent to lysosomal processing, there is evidence of translocation of the Indium-111 to the perinuclear area and ultimately into the cell nucleus. auntminnie.comradiopaedia.orgresearchgate.netnih.gov Autoradiography studies on tumor cells from patients have demonstrated the presence of silver grains, indicating the location of Indium-111, within the cytoplasm, in the perinuclear region, and specifically within the nucleus. researchgate.netnih.gov This nuclear localization is significant as the short-range Auger electrons emitted by Indium-111 can induce cytotoxic effects when in close proximity to the cell's genetic material. auntminnie.com

Influence of Receptor Density and Expression on Radiotracer Uptake Mechanisms

The uptake of this compound is highly dependent on the density of somatostatin receptors on the cell surface. iiarjournals.orgnih.govfda.gov Tumors with a high density of SSTRs, particularly SSTR2, will exhibit greater accumulation of the radiotracer. iiarjournals.orgnih.gov

Preclinical Pharmacokinetic and Biodistribution Investigations

In Vivo Distribution Patterns in Animal Models

Following intravenous administration in animal models, Indium In-111 pentetreotide (B1679299) exhibits rapid clearance from the bloodstream. aacrjournals.org Within an hour, the majority of the compound distributes from the plasma to extravascular tissues. nih.govauntminnie.com This rapid distribution is a key characteristic, allowing for timely imaging after administration.

Studies in rats have shown that the biological half-life of Indium In-111 pentetreotide is approximately 6 hours. nih.govfda.gov The clearance from most tissues not expressing somatostatin (B550006) receptors is swift. aacrjournals.orgresearchgate.net However, organs with high SSTR expression demonstrate significant uptake and retention of the radiotracer. iiarjournals.org For instance, in rats with implanted pancreatic adenocarcinomas, rapid accumulation was observed in the tumor and pancreas. researchgate.net

The kidneys and liver also show notable accumulation. snmjournals.orgsnmjournals.org In mice, radioactivity in the kidneys decreased from 51.8 ± 2.4 %ID/g at 1 hour to 12.5 ± 0.7 %ID/g at 72 hours post-injection. snmjournals.org Similarly, liver radioactivity decreased from 29.7 ± 5.6 %ID/g at 1 hour to 3.6 ± 0.2 %ID/g at 72 hours. snmjournals.org This clearance from non-target organs is essential for achieving good tumor-to-background ratios in imaging.

This compound demonstrates high affinity for SSTR subtypes 2 and 5, and to a lesser extent, subtype 3. openmedscience.comrichtlijnendatabase.nl This binding profile dictates its accumulation in various organs. In preclinical models, significant uptake is consistently observed in SSTR-positive tissues.

In wild-type mice, the uptake values (% injected dose per gram of tissue) at 24 hours were notable in the pituitary (1.2 ± 0.2), adrenals (0.26 ± 0.03), and pancreas (0.18 ± 0.03). snmjournals.orgnih.gov Studies in sst2 knockout mice revealed a dramatic reduction in uptake in these organs, highlighting the crucial role of the sst2 receptor in the biodistribution of In-111 pentetreotide. snmjournals.orgnih.govsnmjournals.org For example, uptake was reduced by 97% in the pituitary, 83% in the adrenals, and 96% in the pancreas of knockout mice compared to wild-type mice. snmjournals.orgnih.gov

The spleen and liver also show uptake, with approximately 2.5% and 2% of the injected dose accumulating in these organs respectively at 24 hours in some models. perlamar.ie The kidneys, being the primary route of excretion, also exhibit significant radioactivity. auntminnie.comacs.org

Excretion Pathways and Metabolite Characterization

The primary route of elimination for this compound is through the kidneys. nih.govrichtlijnendatabase.nlcuriumpharma.com This renal excretion is a rapid process, with a significant portion of the injected dose being cleared within the first 24 hours.

After administration, this compound is filtered by the glomeruli and subsequently reabsorbed by the proximal renal tubular cells. auntminnie.comacs.org Studies have indicated that this reabsorption is mediated by megalin receptors. auntminnie.com Following reabsorption, the compound is transported to lysosomes, where it is metabolized. acs.org Research in rats has shown that the majority of radioactivity in the liver, kidneys, tumor, and pancreas copurifies with lysosomal enzymes. researchgate.net

The final radiometabolite identified in the lysosomes is ¹¹¹In-DTPA-D-Phe. auntminnie.com This metabolite is unable to cross the lysosomal or cell membrane, leading to its retention within the renal cells for extended periods. auntminnie.comacs.org This prolonged retention contributes to the persistent radioactivity observed in the kidneys. acs.org Over 85% of the radioactivity found in the urine exists as the intact peptide. acs.org

Biliary excretion represents a minor elimination pathway for this compound. nih.govfda.govrichtlijnendatabase.nl Less than 2% of the injected dose is recovered in the feces within three days of administration. nih.govfda.gov For several hours following injection, the radioactivity in the plasma is predominantly in the form of the parent compound. nih.govfda.gov It has been noted that about 10% of the excreted radioactivity is in a nonpeptide-bound form. nih.govfda.govcuriumpharma.com The hydrophilic nature of the ¹¹¹In-DTPA complex contributes to the predominant renal excretion and minimal hepatobiliary clearance. snmjournals.org

Quantitative Analysis of Radiotracer Biodistribution in Preclinical Studies

Quantitative biodistribution studies provide precise measurements of radiotracer accumulation in various tissues. These studies are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). The data from these studies are crucial for dosimetry calculations and for understanding the in vivo targeting efficacy of the radiopharmaceutical.

Biodistribution of [¹¹¹In]In-pentetreotide in Rat Organs 24 hours Post-Injection

| Organ | %ID/g (0.02 µg pentetreotide) | %ID/g (0.2 µg pentetreotide) | %ID/g (2.0 µg pentetreotide) |

| Pituitary | ~0.8 | ~1.6 | ~1.2 |

| Pancreas | ~0.15 | ~0.35 | ~0.25 |

| Adrenals | ~0.2 | ~0.4 | ~0.3 |

| Data adapted from a study by de Jong et al. (1995) as presented in a review. The activity of ¹¹¹In was 3 MBq at each mass. researchgate.net |

Biodistribution of ¹¹¹In-DTPA-octreotide in Nude Mice Bearing NCI-H69 SCLC Tumors

| Organ | 2 hpi (%IA/g) | 4 hpi (%IA/g) | 24 hpi (%IA/g) |

| Tumor | 10.3 ± 1.9 | 9.5 ± 1.9 | 7.9 ± 1.4 |

| Blood | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |

| Lungs | 1.8 ± 0.3 | 1.3 ± 0.2 | 0.6 ± 0.1 |

| Liver | 1.9 ± 0.2 | 1.6 ± 0.2 | 0.9 ± 0.1 |

| Spleen | 1.3 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |

| Kidneys | 11.2 ± 1.5 | 9.8 ± 1.1 | 5.9 ± 0.7 |

| Data are presented as mean ± SD. nih.gov |

Mechanistic Principles of Imaging with Indium In 111 Pentetreotide

Physical Basis of Single Photon Emission Computed Tomography (SPECT) using Indium-111

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiopharmaceutical within the body. The use of Indium-111 as the radionuclide in conjunction with pentetreotide (B1679299) is foundational to the diagnostic capabilities of this imaging agent.

Indium-111 (¹¹¹In) is a radioisotope that decays via electron capture with a physical half-life of 2.8 days. wikipedia.org This decay process results in the emission of gamma photons at two principal energy peaks: 171.3 keV (91% abundance) and 245.4 keV (94% abundance). wikipedia.org These photon energies are a critical factor in the design and operation of the SPECT imaging system.

For optimal imaging, a gamma camera equipped with a medium-energy collimator is necessary to handle the higher energy photons of ¹¹¹In. acr.org This is in contrast to imaging with lower-energy isotopes like Technetium-99m, which uses a low-energy collimator. acr.org The collimator is a device with parallel holes that allows only those gamma rays traveling in a specific direction to reach the detector, thereby forming an image. The higher energy of ¹¹¹In photons necessitates thicker septa in the collimator to prevent septal penetration, which would otherwise degrade image quality.

The detector system, typically a scintillation camera, must be capable of discriminating between the two primary photopeaks of ¹¹¹In. While the gamma rays are somewhat above the ideal energy for modern gamma cameras, reasonable image quality can still be achieved. taylorandfrancis.com The dual photopeaks can be used to improve image statistics by summing the counts from both energy windows, but this also presents challenges. A significant issue is the down-scatter of photons from the higher 245 keV peak into the lower 171 keV energy window, which can introduce inaccuracies in quantitative analysis if not properly corrected for. researchgate.net

Table 1: Physical Characteristics of Indium-111 for SPECT Imaging

| Property | Value |

| Half-life | 2.8 days wikipedia.org |

| Primary Gamma Photon Energies | 171.3 keV, 245.4 keV wikipedia.org |

| Photon Abundance | 91% (171.3 keV), 94% (245.4 keV) wikipedia.org |

| Required Collimator | Medium-energy acr.org |

SPECT image acquisition with ¹¹¹In-pentetreotide involves rotating one or more detector heads around the patient to collect a series of two-dimensional projections from multiple angles. diva-portal.org For whole-body imaging, acquisitions are typically performed over a 360° rotation. nih.gov The number of projections can vary, with studies using, for example, 128 views. nih.gov

Once the projection data are acquired, they must be reconstructed to form a three-dimensional image. Iterative reconstruction algorithms, such as Ordered-Subset Expectation-Maximization (OSEM), are commonly employed. researchgate.net These methods are generally preferred over simpler filtered back-projection because they can more accurately model the physical processes involved in photon emission and detection, including attenuation (photons being absorbed or scattered within the body) and the detector's response. researchgate.netnih.gov

For quantitative analysis, which aims to determine the absolute amount of radioactivity in a region of interest, several corrections are crucial. These include:

Attenuation Correction: Correcting for the photons that are lost due to absorption or scatter within the patient's body. This is often achieved by using an attenuation map, which can be generated from a co-registered CT scan in a hybrid SPECT/CT system. cern.ch

Scatter Correction: Correcting for photons that have been scattered and thus appear to originate from a different location. The triple-energy window (TEW) method is a common approach to estimate and subtract scattered photons. thno.org

Collimator-Detector Response Compensation: Correcting for the blurring effect introduced by the collimator and detector, which improves spatial resolution. nih.gov

The accuracy of quantitative SPECT is essential for applications such as dosimetry in targeted radionuclide therapy. Studies have shown that with proper correction methods, the error in estimating organ activity with ¹¹¹In SPECT can be less than 10%. researchgate.netnih.gov

Correlation between Radiotracer Uptake and Somatostatin (B550006) Receptor Gene Expression

The fundamental mechanism of Indium In-111 pentetreotide imaging is its ability to bind to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells. openmedscience.comnih.gov The intensity of the radiotracer signal seen on a SPECT scan is therefore expected to correlate with the density of these receptors in the tissue.

Following imaging, tumor tissue can be obtained through biopsy or surgery and analyzed in the laboratory (ex vivo) to measure the expression of SSTRs. This allows for a direct comparison between the imaging signal and the underlying molecular biology. The primary SSTR subtypes targeted by pentetreotide are SSTR2 and, to a lesser extent, SSTR5. openmedscience.comauntminnie.com

Studies have demonstrated a strong correlation between the uptake of ¹¹¹In-pentetreotide on scintigraphy and the expression of the SSTR2 subtype as measured by immunohistochemistry (IHC) on tumor samples. nih.gov One study found this correlation to be highly significant (P < .001), while no significant correlation was found with other SSTR subtypes (SSTR1, SSTR3, SSTR4, or SSTR5). nih.gov This confirms that SSTR2 is the principal target responsible for the visualization of tumors with this agent.

Further research has also established a positive relationship between the in vivo uptake of ¹¹¹In-pentetreotide and the ex vivo measurement of SSTR2 gene expression (mRNA) in tumor samples. nih.govaacrjournals.org This indicates that the imaging signal reflects not just the presence of the receptor protein but also the underlying gene activity.

To move beyond simple visual assessment, semi-quantitative methods have been developed to provide a more objective measure of radiotracer uptake. A common method involves calculating a ratio of the tracer uptake in the tumor to that in a reference organ, such as the liver or spleen. nih.govtsnmjournals.org

One such method uses region of interest (ROI) analysis to measure the average counts in the tumor and in normal liver tissue. A study evaluating pancreatic head uptake found that a three-dimensional ROI-based ratio of pancreatic head-to-liver uptake could effectively differentiate between benign physiologic uptake and pathologic uptake from a neuroendocrine tumor. nih.gov In that study, the mean ratio for benign uptake was 0.91, while for pathologic uptake it was 8.2. nih.gov A threshold ratio of 1.67 was found to provide 100% accuracy in distinguishing between the two in the studied cohort. nih.gov

Another semi-quantitative approach is the Krenning scale, which grades tumor uptake relative to uptake in normal organs like the liver and spleen. snmjournals.org This scale was developed to standardize the reporting of ¹¹¹In-pentetreotide scans and helps in determining patient eligibility for peptide receptor radionuclide therapy (PRRT). snmjournals.org

Table 2: Semi-Quantitative Analysis of ¹¹¹In-Pentetreotide Uptake in the Pancreatic Head

| Uptake Type | Mean 3D ROI Ratio (Pancreatic Head-to-Liver) | Range |

| Benign | 0.91 ± 0.38 nih.gov | 0.37–1.63 nih.gov |

| Pathologic (NE Tumor) | 8.2 ± 7.3 nih.gov | 1.79–23.6 nih.gov |

Comparative Preclinical Imaging Performance with Other Radiopharmaceuticals

The performance of this compound has been compared to other radiopharmaceuticals, both in the SPECT and Positron Emission Tomography (PET) arenas.

More recently, the advent of PET/CT with Gallium-68 (⁶⁸Ga) labeled somatostatin analogs, such as ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, has provided a modality with several advantages over ¹¹¹In-pentetreotide SPECT. mdpi.com These advantages include higher spatial resolution, leading to improved sensitivity for lesion detection, shorter scan times, and lower radiation exposure for the patient. mdpi.compatsnap.com Studies directly comparing the two have shown that ⁶⁸Ga-based PET/CT is superior to ¹¹¹In-pentetreotide scintigraphy for the detection of neuroendocrine tumors. mdpi.com A retrospective analysis showed a significant association between tracer uptake and SSTR2 expression for both modalities, but the correlation of semi-quantitative uptake values with SSTR2 expression was stronger for ⁶⁸Ga-DOTATOC PET/CT than for ¹¹¹In-pentetreotide SPECT. thieme-connect.com

Despite the advantages of PET agents, ¹¹¹In-pentetreotide remains a clinically relevant tool, particularly in settings where PET/CT is not available or for specific indications where its physical properties and longer half-life may be advantageous. nih.govpatsnap.com

Research into Therapeutic Potential Through Radionuclide Properties

Auger Electron Emission and Nanoscale Energy Deposition

The therapeutic potential of Indium-111 (111In) is intrinsically linked to its emission of Auger electrons upon radioactive decay. nih.gov Unlike beta or alpha particles, which have longer ranges, Auger electrons deposit their energy over extremely short distances, making them suitable for targeted cellular destruction with minimal damage to surrounding healthy tissue. snmjournals.orgscispace.com

Indium-111 decays via electron capture with a physical half-life of 2.8 days. wikipedia.orgstanford.edu This process creates a vacancy in an inner electron shell of the atom. gla.ac.uksnmjournals.org The subsequent cascade of electrons from higher energy shells to fill this vacancy results in the emission of a shower of low-energy Auger and Coster-Kronig (CK) electrons. scispace.comgla.ac.uksnmjournals.org Additionally, the decay process produces gamma photons, which are useful for scintigraphic imaging. wikipedia.orggla.ac.uk

The key therapeutic feature of 111In is the emission of these Auger electrons. nih.gov These electrons are characterized by their low energy and, consequently, an extremely short range in tissue, spanning from a few nanometers to several micrometers. scispace.comresearchgate.net This short path length leads to a high linear energy transfer (LET), with reported values ranging from 4 to 26 keV/µm, resulting in a dense deposition of energy in the immediate vicinity of the decay site. researchgate.netfrontiersin.org This high-density ionization within a nanometric volume is responsible for the profound, short-range radiotoxicity of Auger electrons. researchgate.net For this cytotoxic effect to be realized, the radiopharmaceutical must be internalized within the target cell, bringing the 111In atom in close proximity to radiosensitive structures like the cell nucleus. nih.govsnmjournals.orgnih.gov The short range of these electrons is advantageous as it can potentially minimize the irradiation of adjacent, non-targeted cells. snmjournals.orgscispace.com

Table 1: Physical Decay Characteristics of Indium-111

| Emission Type | Energy (keV) | Abundance per Decay | Key Characteristic |

| Gamma Photon | 171 | 91% | Enables SPECT Imaging wikipedia.org |

| Gamma Photon | 245 | 94% | Enables SPECT Imaging wikipedia.org |

| Auger/Conversion Electrons | ~0.5 - 25 | High multiplicity | High LET, short-range (nm-µm) therapeutic effect researchgate.netradiologykey.com |

Accurately predicting the biological effects of 111In-pentetreotide requires sophisticated theoretical models that can calculate the distribution of radiation dose at the cellular and subcellular levels. Given the short range of Auger electrons, the precise location of the radionuclide within the cell—whether on the cell surface, in the cytoplasm, or within the nucleus—is a critical determinant of its radiotoxicity. scispace.com

Monte Carlo simulations are a primary tool for modeling this energy deposition. Computer codes such as the Monte Carlo N-Particle (MCNP) system and Geant4-DNA are used to simulate the transport of electrons emitted from 111In and calculate the absorbed dose to specific cellular compartments, most notably the nucleus. nih.goviaea.org These simulations generate "S-values," which represent the mean absorbed dose to a target region per nuclear transformation in a source region (e.g., dose to the nucleus from a decay in the cytoplasm).

Studies using these models have demonstrated several key principles:

Subcellular Location is Crucial: The S-value for the nucleus is dramatically higher when the 111In decay occurs within the nucleus itself compared to when it occurs on the cell surface or in the cytoplasm. researchgate.net One modeling study found the dose to the nucleus from an intranuclear 111In source was significantly higher than that from beta-emitting radionuclides like Yttrium-90 and Lutetium-177. researchgate.net

Cell Geometry Matters: The geometry of the cell (e.g., spherical vs. ellipsoidal or irregular shapes) can influence the calculated S-values. For radionuclides localized on the cell surface, assuming a simple spherical geometry can lead to erroneous dose estimates for the nucleus compared to more realistic, irregular cell shapes. iaea.org

Model Validation: The accuracy of these Monte Carlo simulations has been validated by comparing the predicted surviving fraction of cancer cells exposed to 111In-labeled compounds with experimentally determined values, showing good agreement. nih.gov

These theoretical models are essential for understanding the radiobiological effectiveness of 111In and for designing more potent Auger-emitting radiopharmaceuticals.

In Vitro and Preclinical In Vivo Models of Targeted Radionuclide Therapy

The therapeutic concepts derived from the physical properties of 111In have been tested in numerous laboratory models, providing evidence of its potential as a targeted anticancer agent.

The mechanism of action of 111In-pentetreotide therapy begins with its binding to somatostatin (B550006) receptors (SSTRs), particularly the SSTR2 subtype, which are overexpressed on the surface of many neuroendocrine tumor cells. ajronline.orgopenmedscience.com Following this binding, the receptor-ligand complex is internalized by the cell, a process known as receptor-mediated endocytosis. nih.govsnmjournals.org

This internalization is a prerequisite for the therapeutic efficacy of 111In-pentetreotide. snmjournals.orgresearchgate.net Once inside the cell, the emitted short-range Auger electrons can irradiate sensitive cellular targets. researchgate.net The ultimate target for maximal cytotoxicity is the cell nucleus, as the high LET of Auger electrons is particularly effective at causing complex and difficult-to-repair DNA double-strand breaks. frontiersin.orgresearchgate.net

In vitro studies using various cancer cell lines have confirmed these principles:

Internalization Dependence: The cytotoxic effects of 111In-labeled peptides have been shown to be dependent on their internalization into the target cells. snmjournals.orgresearchgate.net

DNA Damage: Studies have aimed to measure DNA damage following treatment. For example, one study using an 111In-labeled antibody (trastuzumab) on SKBr3 breast cancer cells demonstrated significant internalization. tums.ac.ir However, it resulted in only slight DNA damage and a lack of cell death, leading the researchers to conclude that the radiopharmaceutical did not effectively translocate to the nucleus, which is considered essential for Auger-electron-induced lethality. tums.ac.ir This highlights the critical challenge of ensuring nuclear delivery.

Nuclear Translocation: Some studies have reported evidence of the 111In radiometal translocating to the perinuclear area and into the nucleus after the internalization of 111In-labeled octreotide (B344500), which would significantly enhance its radiotoxicity. snmjournals.org In contrast, other analyses suggest that because the Auger electrons from 111In may not efficiently reach the nucleus from the cytoplasm, it may be less suitable for therapy than beta-emitters like Lutetium-177. mdpi.com

Table 2: Summary of Selected In Vitro Research Findings

| Cell Line(s) | Compound | Key Finding | Reference(s) |

| MDA-MB-468 (Breast Cancer) | 111In-DTPA-hEGF | Highly radiotoxic; effect required receptor-mediated internalization and nuclear translocation. | snmjournals.org |

| SKBr3 (Breast Cancer) | 111In-DOTA-trastuzumab | Significant internalization but minimal DNA damage or cytotoxicity, suggesting a lack of nuclear entry. | tums.ac.ir |

| Bladder Cancer Cell Lines | 111In-NOTA-DTox-HMP-NLS-EGF | Demonstrated a dose-dependent cytotoxic effect. | frontiersin.org |

Preclinical studies in animal models have provided in vivo evidence for the antitumor potential of 111In-pentetreotide and related compounds. These studies are crucial for understanding the behavior, efficacy, and mechanisms of the radiopharmaceutical in a whole-organism context before human trials.

Research in rats has been instrumental in optimizing the administration of 111In-pentetreotide. Studies examining the effect of the injected mass of the peptide on biodistribution found that the uptake in SSTR-positive organs, such as the pancreas and adrenal glands, followed a bell-shaped curve. researchgate.net This indicates that there is an optimal mass of the radiopharmaceutical to maximize the target-to-background ratio, a key factor for both imaging and therapy. researchgate.net

In tumor-bearing animal models, 111In-labeled agents have demonstrated therapeutic effects.

Studies in mice with bladder cancer xenografts treated with an 111In-labeled nanotransporter targeting the Epidermal Growth Factor Receptor (EGFR) showed significant antitumor activity. frontiersin.org

While many recent preclinical therapy studies have focused on other radionuclides, the therapeutic effectiveness of Auger electron emission from 111In in animal tumor models has been established. radiologykey.com

A study in a micrometastatic prostate cancer model using a different Auger-emitting radionuclide (125I) demonstrated a significant improvement in median survival in treated mice compared to controls. thno.org This study referenced clinical trials that have evaluated high-dose 111In-pentetreotide, showing the translational relevance of preclinical Auger therapy research. thno.org

These animal models have been vital for confirming that 111In-pentetreotide localizes to SSTR-positive tumors and for providing the foundational evidence of antitumor efficacy that supported its investigation as a therapeutic agent in humans.

Development and Evaluation of Indium In 111 Pentetreotide Analogues and Derivatives

Structure-Activity Relationship Studies for Enhanced Receptor Binding Affinity and Specificity

Structure-activity relationship (SAR) studies are crucial in optimizing the design of pentetreotide (B1679299) analogues to achieve higher binding affinity and specificity for somatostatin (B550006) receptors, particularly subtype 2 (SSTR2), which is highly expressed in many neuroendocrine tumors. nih.govatsbio.comnih.gov The core of these studies involves modifying the peptide sequence of octreotide (B344500), the parent peptide of pentetreotide, and assessing the impact of these modifications on receptor binding.

Key modifications often focus on the pharmacophore region of the peptide, which is essential for receptor interaction. Researchers have investigated the substitution of amino acids within the peptide sequence to enhance binding characteristics. For instance, replacing certain amino acids with unnatural or D-amino acids can improve metabolic stability without compromising, and in some cases even enhancing, receptor affinity. nih.gov Three-dimensional structural analysis, often aided by techniques like 2-D NMR, helps to visualize how these changes affect the conformation of the peptide's pharmacophore and its interaction with the receptor binding pocket. nih.govnih.gov

The goal is to create analogues that not only bind with high affinity but also exhibit selectivity for specific SSTR subtypes. This is important because different tumor types may express different profiles of SSTR subtypes. nih.gov By fine-tuning the peptide structure, it is possible to develop radiopharmaceuticals that are more specifically targeted to the receptors present on a patient's tumor cells, potentially leading to more accurate diagnosis and more effective therapy.

Interactive Data Table: Structure-Activity Relationship of Selected Octreotide Analogues

| Analogue | Modification | Receptor Affinity (IC50, nM) | Key Finding |

|---|---|---|---|

| [ReO]P587 | Rhenium cyclization | 0.15 | Metal cyclization can yield high affinity analogues. nih.gov |

| [ReO]P829 | Rhenium cyclization | 0.32 | Demonstrates the influence of peptide sequence in metal-cyclized analogues. nih.gov |

| [DTPA]octreotide | DTPA conjugation | 1.6 | Standard for comparison, showing good affinity. nih.gov |

| In-[DTPA]octreotide | Indium chelation | 1.2 | Chelation of indium maintains high affinity. nih.gov |

Novel Chelator Designs and Their Impact on Radiolabeling and In Vivo Stability

The chelator is a critical component of a radiopharmaceutical, responsible for securely binding the radionuclide (in this case, Indium-111) to the peptide. The design of the chelator significantly influences the radiolabeling efficiency, the stability of the final product, and its behavior in the body. rsc.org While DTPA (diethylenetriaminepentaacetic acid) is the traditional chelator used in Indium In-111 pentetreotide, research has explored a variety of novel chelator designs to improve upon its properties. mdpi.comnih.gov

Novel chelators are designed with several goals in mind:

Improved Radiolabeling Kinetics: The ability to radiolabel the peptide quickly and under mild conditions (e.g., at room temperature and physiological pH) is highly desirable for clinical use. rsc.org

Enhanced In Vivo Stability: The bond between the chelator and the radionuclide must be strong enough to prevent the release of the radionuclide in the body, which could lead to non-specific radiation exposure to healthy tissues. rsc.orgacs.org Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives generally form more stable complexes with radionuclides compared to acyclic chelators like DTPA. ujms.netujms.net

The position of the chelator on the peptide can also impact its properties. Studies have shown that both the composition and the position of the chelating moiety can influence the stability, biodistribution, and targeting properties of the radiolabeled peptide.

Interactive Data Table: Comparison of Chelators for Radiolabeling Peptides

| Chelator | Type | Key Advantages | Key Disadvantages |

|---|---|---|---|

| DTPA (Diethylenetriaminepentaacetic acid) | Acyclic | Fast labeling kinetics mdpi.com | Lower in vivo stability compared to macrocycles nih.gov |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Macrocyclic | High in vivo stability ujms.net | Slower labeling kinetics, may require heating rsc.org |

| NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-acetic acid) | Macrocyclic | Suitable for chelating 68Ga under mild conditions mdpi.com | Less commonly used for 111In |

| HYNIC (Hydrazinonicotinamide) | Bifunctional | Versatile for 99mTc labeling with various co-ligands nih.gov | Biodistribution can be highly dependent on the co-ligand used nih.gov |

Comparative Preclinical Assessment with Alternative Somatostatin Receptor Targeting Radiopharmaceuticals

The development of new radiopharmaceuticals for SSTR imaging is a dynamic field, with several alternatives to this compound being investigated. Preclinical studies play a vital role in comparing the performance of these new agents.

Gallium-68 (Ga-68): Ga-68 labeled somatostatin analogues, such as Ga-68 DOTATATE and Ga-68 DOTATOC, have become the gold standard for PET imaging of neuroendocrine tumors. nih.govsnmjournals.org Head-to-head comparisons have shown that Ga-68 PET/CT has a higher sensitivity and detects more lesions than In-111 pentetreotide SPECT. researchgate.netsnmjournals.orgresearchgate.net

Technetium-99m (Tc-99m): Tc-99m is a readily available and cost-effective radionuclide for SPECT imaging. Several Tc-99m labeled somatostatin analogues have been developed and evaluated. nih.govnih.govsnmjournals.org The choice of chelator and co-ligand system is critical for achieving favorable biodistribution with Tc-99m labeled peptides. nih.goviaea.org Some Tc-99m labeled peptides have shown high tumor uptake and favorable tumor-to-background ratios in preclinical models. nih.govsnmjournals.org

Fluorine-18 (F-18): F-18 is an ideal positron emitter for PET imaging due to its long half-life, which allows for centralized production and distribution. snmjournals.orgsnmjournals.org However, labeling peptides with F-18 can be challenging. nih.gov Nevertheless, several F-18 labeled somatostatin analogues have been developed and have shown promise in preclinical and clinical studies. snmjournals.orgsnmjournals.org

Copper-64 (Cu-64): Cu-64 is another positron emitter with a longer half-life than Ga-68, which can be advantageous for imaging at later time points. nih.govdntb.gov.ua Cu-64 labeled somatostatin analogues have been shown to be effective for PET imaging of SSTR-expressing tumors. nih.gov

Newer somatostatin analogues often exhibit different pharmacokinetic and biodistribution profiles compared to this compound. These differences are influenced by factors such as the choice of radionuclide, chelator, and modifications to the peptide sequence. nih.govnih.gov For example, some newer analogues are designed to have enhanced renal clearance to reduce radiation dose to the kidneys. aacrjournals.org

Receptor selectivity is another important consideration. While many analogues primarily target SSTR2, some have been developed to have a broader binding profile, targeting other SSTR subtypes as well. This can be advantageous for imaging tumors that may have a heterogeneous expression of SSTRs. nih.gov Conversely, analogues with high selectivity for a specific subtype can also be valuable for targeted therapies. aacrjournals.org

Interactive Data Table: Preclinical Comparison of SSTR-Targeting Radiopharmaceuticals

| Radiopharmaceutical | Radionuclide | Imaging Modality | Key Preclinical Findings |

|---|---|---|---|

| In-111 Pentetreotide | Indium-111 | SPECT | Well-established, but lower sensitivity than PET agents. researchgate.net |

| Ga-68 DOTATATE | Gallium-68 | PET | Higher lesion detection rate compared to In-111 pentetreotide. snmjournals.orgresearchgate.net |

| Tc-99m-P829 | Technetium-99m | SPECT | High in vivo tumor uptake and favorable tumor-to-background ratios. nih.govsnmjournals.org |

| F-18-AMBF3-TATE | Fluorine-18 | PET | High-yield, one-step radiolabeling and promising for neuroendocrine tumor imaging. snmjournals.org |

| Cu-64-DOTATATE | Copper-64 | PET | Suitable for PET imaging with a longer half-life allowing for flexible imaging times. nih.govdntb.gov.ua |

Exploration of Multi-Targeting and Dimeric Peptide Constructs for Enhanced Binding

To further improve the targeting of SSTR-expressing tumors, researchers are exploring more complex peptide constructs, including multi-targeting and dimeric peptides.

Multi-targeting Peptides: These are designed to bind to more than one type of receptor that may be co-expressed on tumor cells. For example, a chimeric analogue that targets both somatostatin and dopamine (B1211576) receptors has been investigated. oup.com This approach could potentially lead to improved tumor uptake and therapeutic efficacy.

These advanced peptide designs represent a promising frontier in the development of next-generation radiopharmaceuticals with superior targeting capabilities.

Future Directions and Emerging Research Avenues

Advancements in Radiochemistry and In-111 Production for Research Applications

The utility of Indium-111 (In-111) in research and clinical applications is fundamentally dependent on its consistent production and the sophisticated radiochemistry used to incorporate it into targeting molecules. In-111 is a diagnostic radionuclide valued in nuclear medicine for Single-Photon Emission Computed Tomography (SPECT) imaging. pearlpathways.com

Production of Indium-111: In-111 is an artificially produced radioisotope, as it does not occur naturally. researchgate.net The most common and recommended production method involves the proton irradiation of a Cadmium-112 target in a cyclotron. researchgate.netregulink.com This process results in a high level of radionuclide purity. regulink.com Another method involves bombarding a Silver-109 target with alpha particles, which can yield In-111 with even higher isotopic purity, though the yields are lower. researchgate.net After irradiation, the carrier-free In-111 is separated from the target material using techniques like liquid-liquid extraction and cation exchange chromatography. eanm.org

Radiochemistry and Chelation: For In-111 to be used in a targeted radiopharmaceutical, it must be stably attached to a targeting vector, such as a peptide or antibody. This is achieved through a process called chelation, where a bifunctional chelator molecule binds the In-111 radiometal and is also conjugated to the targeting molecule. pearlpathways.comperceptive.com The stability of this linkage is critical for the in vivo performance of the radiopharmaceutical. nih.gov

Significant research has been dedicated to developing and evaluating new chelating agents that form more stable complexes with In-111 compared to traditional chelators like Diethylenetriaminepentaacetic acid (DTPA). nih.govbioemtech.com For example, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely explored. perceptive.comtd2inc.com Recent studies have investigated novel 18-membered macrocyclic chelators, py-macrodipa and py2-macrodipa, which have demonstrated the ability to form highly stable, 8-coordinate complexes with In-111, showing excellent stability in human serum for up to 7 days. pearlpathways.com The choice of chelator can significantly influence the biodistribution and clearance of the radiopharmaceutical, thereby affecting imaging contrast and quality. td2inc.com

The following table summarizes key production reactions for Indium-111:

| Target Material | Irradiation Particle | Nuclear Reaction | Key Advantage |

|---|---|---|---|

| Cadmium-112 (112Cd) | Proton (p) | 112Cd(p,2n)111In | Commonly used, high radionuclide purity regulink.com |

| Cadmium-111 (111Cd) | Proton (p) | 111Cd(p,n)111In | Alternative proton-based method regulink.com |

| Silver-109 (109Ag) | Alpha (α) | 109Ag(α,2n)111In | Higher isotopic purity, lower yield researchgate.net |

Refinement of Preclinical Models for Predicting Radiopharmaceutical Behavior

The translation of a novel radiopharmaceutical from the laboratory to the clinic is a rigorous process that relies heavily on preclinical evaluation. eanm.org The refinement of preclinical models is crucial for accurately predicting the in vivo behavior, efficacy, and safety of agents like In-111 pentetreotide (B1679299). These models encompass a range of in vitro and in vivo systems designed to characterize the radiopharmaceutical's biological activity before human trials.

In Vitro Models: Initial preclinical evaluation often begins with in vitro models, which provide a controlled environment to assess the fundamental properties of a radiopharmaceutical. researchgate.net These studies typically use human and animal cell lines, which can be engineered to express specific targets, to determine binding affinity, specificity, internalization, and retention of the radiolabeled compound. nih.govsnmjournals.org More advanced in vitro models are being developed to better mimic the physiological environment, including three-dimensional (3D) cell cultures like spheroids and organoids. researchgate.net These complex models can provide more relevant data on how the microenvironment influences the behavior of the radiopharmaceutical. researchgate.net

Pharmacokinetic Modeling: There is a growing emphasis on the use of mathematical and computer-based models to better interpret preclinical data and predict human pharmacokinetics. Physiologically based pharmacokinetic (PBPK) models, which combine drug-specific data with physiological parameters, are being used to predict the whole-body distribution of radiopharmaceuticals. pearlpathways.comnih.gov These "bottom-up" models can help optimize treatment planning, understand inter-patient variability, and facilitate the extrapolation of animal data to humans, potentially reducing the reliance on extensive animal testing in the future. nih.govnih.gov

The table below outlines the types of preclinical models and their primary applications in radiopharmaceutical development.

| Model Type | Examples | Primary Application |

|---|---|---|

| In Vitro | 2D Cell Cultures, 3D Spheroids/Organoids | Screening, mechanistic studies, target binding, internalization kinetics researchgate.netthebrackengroup.com |

| In Vivo | Syngeneic, Xenograft, and Genetically Modified Mice/Rats | Biodistribution, pharmacokinetics, efficacy, dosimetry, and toxicity studies nih.gov |

| In Silico | Physiologically Based Pharmacokinetic (PBPK) Models | Predicting human dosimetry and pharmacokinetics from preclinical data pearlpathways.comnih.gov |

Integration of Advanced Hybrid Imaging Modalities and Quantitative Image Analysis

The evolution of nuclear medicine imaging has been marked by the integration of functional imaging with anatomical imaging, leading to the development of hybrid modalities. For SPECT imaging with In-111 based agents, the combination with Computed Tomography (CT) into SPECT/CT systems has become a standard of care, significantly enhancing diagnostic capabilities. perceptive.comnih.gov

These hybrid systems provide co-registered images, fusing the functional data from SPECT, which shows the biodistribution of the radiopharmaceutical, with the detailed anatomical information from CT. bioemtech.com This fusion allows for the precise localization of radiotracer uptake, improving the accuracy of diagnosis and providing critical information for treatment planning, such as for surgery or radiation therapy. perceptive.comnih.gov The CT data also serves a crucial technical purpose by providing patient-specific attenuation maps, which are used to correct the SPECT data for photon attenuation, thereby improving quantitative accuracy. bioemtech.comclinicalleader.com

A significant advancement in this area is the shift from qualitative to quantitative SPECT (qSPECT). Historically, SPECT has been viewed as a non-quantitative modality compared to Positron Emission Tomography (PET). However, with the advent of hybrid SPECT/CT scanners and sophisticated reconstruction algorithms, SPECT can now provide accurate measurements of activity concentrations in vivo. openmedscience.comiaea.org This allows for the calculation of standardized uptake values (SUVs), a metric commonly used in PET, enabling more objective and reproducible assessment of radiopharmaceutical uptake. openmedscience.com

The development of advanced software is central to this progress. Modern reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), incorporate corrections for various image-degrading effects like photon scatter and collimator-detector response. regulink.comopenmedscience.com Specialized software suites are now available that facilitate the entire quantitative workflow, from image reconstruction to analysis, allowing for accurate dosimetry and evaluation of therapeutic response. researchgate.netregulink.comthebrackengroup.com These technological advancements are being applied in both preclinical small-animal imaging and clinical diagnostics, enhancing the role of SPECT in an era of precision medicine. mdpi.comnih.gov

Conceptual Expansion of Targeted Radiopharmaceutical Applications Beyond Current Paradigms

The success of targeted radiopharmaceuticals like In-111 pentetreotide, which targets somatostatin (B550006) receptors (SSTRs), has laid the groundwork for a significant expansion of this concept beyond its original applications. nih.govclinicalleader.com The field is rapidly moving from purely diagnostic agents to a broader "theranostic" paradigm, exploring new molecular targets and expanding into a wider range of diseases.

The Rise of Theranostics: Theranostics represents a cornerstone of personalized medicine, where a single molecular target is used for both diagnosis and therapy. iaea.org This is achieved by labeling a targeting molecule with a diagnostic radionuclide (like In-111 for SPECT or Gallium-68 for PET) to visualize the disease and confirm target expression. Subsequently, the same or a very similar targeting molecule is labeled with a therapeutic radionuclide (such as Lutetium-177 or an alpha-emitter like Actinium-225) to deliver targeted radiation to the diseased cells. nih.gov This approach allows for patient selection, treatment planning, and monitoring of therapeutic response. eanm.org

Exploring New Molecular Targets: While SSTRs remain a key target, particularly for neuroendocrine neoplasms (NENs), research is actively exploring a host of new targets to broaden the applicability of radiopharmaceuticals. researchgate.netbioemtech.com Some of the most promising new targets include:

Prostate-Specific Membrane Antigen (PSMA): Highly overexpressed in prostate cancer, PSMA has become a major target for both imaging and therapy, with agents like Lu-177-PSMA-617 showing significant clinical success. nih.gov

Fibroblast Activation Protein (FAP): Found in cancer-associated fibroblasts in the stroma of many epithelial cancers, FAP is a promising pan-cancer target. thebrackengroup.com

Cholecystokinin-2 Receptor (CCK2R): A target of interest for medullary thyroid carcinoma. eanm.org

Tumor Microenvironment: Researchers are developing agents that target components of the tumor microenvironment, such as tumor-associated macrophages (TAMs) and tumor-infiltrating lymphocytes (TILs), or conditions like hypoxia. perceptive.com

Expansion to New Disease Areas: The application of targeted radiopharmaceuticals is also expanding beyond oncology. The ability to target specific molecular processes opens up possibilities in other fields. For example, researchers are developing agents to image and potentially treat inflammatory and autoimmune diseases by targeting activated immune cells. openmedscience.com There is also emerging research into using these concepts for cardiovascular diseases, such as targeting inflammation in atherosclerotic plaques. eanm.org

The table below highlights some emerging targets and their associated disease areas.

| Molecular Target | Primary Disease Area | Example Application |

|---|---|---|

| Somatostatin Receptor (SSTR) | Neuroendocrine Neoplasms | Imaging and Peptide Receptor Radionuclide Therapy (PRRT) nih.gov |

| Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Theranostics with 68Ga-PSMA-11 (PET) and 177Lu-PSMA-617 (Therapy) |

| Fibroblast Activation Protein (FAP) | Various Solid Tumors (e.g., breast, lung) | Pan-cancer imaging and potential therapy thebrackengroup.com |

| Granzyme B | Inflammatory/Autoimmune Diseases, Oncology | Imaging immune cell activation openmedscience.com |

Q & A

Q. What is the mechanism of action of Indium In-111 Pentetreotide, and how does its receptor specificity influence experimental design?

this compound binds to somatostatin receptors (SSTRs), primarily subtypes 2 (sst2) and 5 (sst5), which are overexpressed in neuroendocrine tumors (NETs). The pentetreotide moiety, derived from octreotide, acts as a somatostatin analog. Upon binding, the receptor-ligand complex internalizes, enabling delivery of the radionuclide into tumor cells . Researchers must validate SSTR expression in target tumors via pre-imaging biopsies or prior octreotide scans to ensure suitability for imaging or therapy. Experimental designs should include controls for receptor-negative tumors to assess specificity .

Q. What are the standard protocols for radiolabeling this compound, and how is labeling yield quantified?

Radiolabeling involves reconstituting the lyophilized kit with In-111 chloride, followed by a 30-minute incubation at ≤25°C. Quality control requires a Sep-Pak C18 cartridge to separate free In-111 (hydrophilic, eluted in water) from labeled pentetreotide (retained and eluted with methanol). Labeling yield is calculated as:

A yield <90% indicates inadequate labeling, necessitating repeat preparation .

Q. How do dosing protocols differ between planar and SPECT imaging?

For planar imaging, 111 MBq (3.0 mCi) is recommended, while SPECT requires 222 MBq (6.0 mCi) to enhance resolution. Doses must be calibrated using a radioactivity ionization chamber before administration. Adjustments may be needed for patients with renal impairment, as 85% of In-111 is excreted renally .

Q. What are the key pharmacokinetic properties of this compound, and how do they affect imaging timelines?

In-111 has a physical half-life of 67.3 hours, emitting gamma photons at 171 keV and 245 keV. Imaging is typically performed at 4, 24, and 48 hours post-injection to account for biodistribution and clearance. Delayed imaging (72+ hours) may improve detection of slow-uptake tumors .

Advanced Research Questions

Q. How can researchers optimize radiolabeling efficiency for therapeutic applications using high-dose In-111 Pentetreotide?

Therapeutic doses (~500 mCi) require scaling up standard kits (e.g., 3 kits for 30 µg peptide) under aseptic conditions. Purification via HPLC or additional Sep-Pak steps may reduce free In-111, minimizing renal radiation exposure. Preclinical studies should assess peptide-to-radionuclide ratios to balance tumor uptake and toxicity .

Q. What methodologies address discrepancies between SSTR expression and imaging outcomes in heterogeneous tumors?

Tumors with variable receptor density may show patchy uptake. Hybrid imaging (SPECT/CT or PET/MRI) improves anatomical correlation. Quantitative analysis, such as lesion-to-background ratios or SUVmax, can stratify patients. Discordant cases require immunohistochemistry to confirm SSTR heterogeneity .

Q. What are the methodological considerations for longitudinal studies assessing renal toxicity in therapeutic applications?

Monitor creatinine clearance (CrCl) pre- and post-therapy, as In-111 is nephrotoxic at high doses. In a 4-year study, cumulative doses up to 1,483 mCi reduced CrCl by ~10%, necessitating dose fractionation or co-administration of renal protectants (e.g., lysine/arginine) .

Q. How can alternative analytical methods (e.g., HPLC) complement Sep-Pak cartridges in assessing radiochemical purity?

HPLC with gamma detection provides precise quantification of labeled vs. free In-111 and detects degradation products. While Sep-Pak is cost-effective for clinical use, HPLC is preferred in research settings for higher resolution, particularly when optimizing novel labeling protocols .

Q. What experimental models are suitable for comparing In-111 Pentetreotide with emerging SSTR-targeted radiotracers (e.g., Ga-68 DOTATATE)?

Preclinical studies should use NET xenograft models with graded SSTR expression. Metrics include tumor uptake (Ki-67 index correlation), dosimetry, and image contrast. Clinical trials require crossover designs where patients undergo both In-111 and comparator imaging, blinded to validate sensitivity/specificity .

Q. How can pharmacokinetic modeling improve dosimetry for therapeutic applications?

Compartmental models integrating plasma clearance, tumor uptake, and organ biodistribution (e.g., OLINDA/EXM software) predict absorbed doses. Researchers should validate models with serial blood samples and SPECT imaging at multiple timepoints, adjusting for patient-specific factors like tumor burden and renal function .

Methodological Notes

- Contradictions in Data : Evidence shows variable efficacy in pancreatic NETs (poor uptake) versus carcinoid tumors (high uptake). Researchers must stratify results by tumor type and SSTR subtype expression .

- Special Populations : No pediatric safety data exist; studies should include dose-escalation phases with renal/hepatic monitoring .

- Therapeutic vs. Diagnostic Use : High-dose therapy leverages Auger electrons for cytotoxicity, requiring stricter radioprotection protocols than diagnostic imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products